(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chemical properties
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Introduction
In the landscape of modern asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity.[1][2] Among the most powerful tools available to chemists for achieving this control are chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][3]
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, a prominent member of the Evans family of chiral auxiliaries, stands out for its exceptional reliability and versatility in controlling the stereochemical outcome of reactions such as alkylations and aldol additions.[3][] Developed and popularized by David A. Evans, these oxazolidinone-based auxiliaries have become a cornerstone of stereoselective synthesis, enabling the construction of complex, enantiomerically pure molecules that are crucial in drug discovery and natural product synthesis.[5][6]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, delves into the mechanistic basis of its powerful stereodirecting effects, and presents detailed, field-proven protocols for its application.
Physicochemical and Structural Properties
The efficacy of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone as a chiral auxiliary is rooted in its well-defined and rigid stereochemical structure. The two phenyl groups at the C4 and C5 positions are in a cis configuration, creating a distinct steric environment that is fundamental to its function.
| Property | Value |
| CAS Number | 23204-70-8[7] |
| Molecular Formula | C₁₅H₁₃NO₂[7] |
| Molecular Weight | 239.27 g/mol [7][8] |
| Appearance | White to off-white solid |
| Melting Point | 227-232 °C[7] |
| Optical Rotation | [α]23/D −57±4°, c = 2 in chloroform or methanol[7] |
| Stereochemistry | (4S, 5R), cis |
The specific (4S,5R) absolute configuration, coupled with the bulky phenyl substituents, provides a predictable and highly effective steric shield that governs the facial selectivity of reactions occurring at a tethered prochiral center.
Mechanism of Stereocontrol: A Predictable Pathway to Chirality
The high degree of stereoselectivity achieved with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is not a matter of chance but the result of a well-understood mechanistic pathway. The process can be broken down into three critical stages: acylation, diastereoselective C-C bond formation via a rigid enolate, and subsequent cleavage of the auxiliary.
N-Acylation: Attaching the Substrate
The first step involves the attachment of a carboxylic acid derivative (typically an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone ring. This is achieved by deprotonating the N-H bond with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form a lithium amide, which then reacts with the electrophilic acyl source. This creates the N-acyl oxazolidinone, the key intermediate for stereoselective transformations.
Caption: Workflow for the N-Acylation of the chiral auxiliary.
Diastereoselective Enolate Reaction
This stage is the heart of the stereocontrol. The N-acyl oxazolidinone is treated with a base or a Lewis acid/amine combination to generate a specific enolate geometry.
-
Enolate Formation: For alkylation reactions, a strong base like lithium diisopropylamide (LDA) is used. For aldol reactions, a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of an amine is employed.[9] In both cases, the formation of a rigid Z-enolate is strongly favored. This rigidity is crucial, as it locks the conformation of the molecule.[9][10]
-
Facial Shielding: The Z-enolate is conformationally organized to minimize dipole-dipole interactions between the two carbonyl oxygens.[9] In this arrangement, the phenyl group at the C4 position extends over one face of the enolate double bond. This creates a formidable steric barrier, effectively blocking the electrophile from approaching that side. Consequently, the electrophile is forced to attack from the less hindered, exposed face, leading to the formation of a new stereocenter with a predictable absolute configuration.
Auxiliary Cleavage and Recovery
Once the new stereocenter is set, the chiral auxiliary is no longer needed and can be removed and recycled.[3] The choice of cleavage reagent is critical to ensure the desired product is obtained without racemization or side reactions. Lithium hydroperoxide (LiOOH) is a highly effective reagent for this purpose. It selectively cleaves the exocyclic amide bond to release the chiral carboxylic acid (or its corresponding derivative) while leaving the robust oxazolidinone ring intact.[11] This contrasts with reagents like lithium hydroxide (LiOH), which can favor endocyclic cleavage and destruction of the auxiliary.[11]
Caption: The cycle of asymmetric synthesis using an Evans auxiliary.
Key Experimental Protocols
The following protocols are presented as a guide for common transformations using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. The causality behind reagent choice and reaction conditions is explained to ensure robust and reproducible outcomes.
Protocol 1: N-Propionylation of the Auxiliary
This procedure details the attachment of a propionyl group, a common first step for subsequent alkylation or aldol reactions.
Rationale: The reaction is performed at -78 °C to ensure kinetic control, preventing side reactions and promoting clean formation of the lithium amide. THF is an ideal solvent due to its ability to solvate the lithium cation and maintain low temperatures.
Materials & Reagents:
-
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Propionyl chloride
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes at -78 °C. The formation of the lithium amide should be evident.
-
Add propionyl chloride (1.1 eq) dropwise. The reaction is typically rapid. Stir for 30 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation with Benzyl Bromide
This protocol describes the diastereoselective alkylation of the N-propionyl imide prepared in Protocol 1.
Rationale: LDA is a strong, sterically hindered, non-nucleophilic base, making it perfect for cleanly deprotonating the α-carbon without attacking the carbonyl groups. The low temperature (-78 °C) is critical for maintaining the stability of the resulting lithium enolate and ensuring high diastereoselectivity.
Materials & Reagents:
-
N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Prepare a solution of LDA in situ: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C and slowly add n-BuLi (1.1 eq). Stir for 20 minutes at 0 °C, then re-cool to -78 °C.
-
In a separate flame-dried flask, dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the imide solution to the LDA solution via cannula. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 1-2 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Auxiliary Cleavage with Lithium Hydroperoxide (LiOOH)
This procedure outlines the removal of the auxiliary to yield the chiral carboxylic acid.
Rationale: LiOOH is prepared in situ from lithium hydroxide and hydrogen peroxide. This nucleophile is highly selective for the exocyclic carbonyl group, minimizing unwanted cleavage of the oxazolidinone ring itself, which allows for high recovery of the valuable auxiliary.[11]
Materials & Reagents:
-
Alkylated N-acyl oxazolidinone product
-
Tetrahydrofuran (THF) / Water solvent mixture
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the LiOOH reagent by adding aqueous hydrogen peroxide (4.0 eq) to an aqueous solution of LiOH (2.0 eq) at 0 °C.
-
Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.
-
Stir the reaction at 0 °C, monitoring by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with aqueous HCl to protonate the carboxylic acid.
-
Extract the chiral carboxylic acid product with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Safety and Handling
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a powerful and reliable chiral auxiliary that provides a predictable and highly effective means of controlling stereochemistry in carbon-carbon bond-forming reactions. Its rigid structure, coupled with the steric influence of the cis-diphenyl groups, allows for exceptional levels of diastereoselectivity in alkylation and aldol reactions. The well-defined mechanistic pathways and robust, reproducible protocols associated with its use have solidified its role as an indispensable tool in the synthesis of complex chiral molecules, from natural products to next-generation pharmaceuticals. For the drug development professional and the synthetic chemist, mastery of its application is a significant step toward the rational design and efficient production of enantiomerically pure compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
